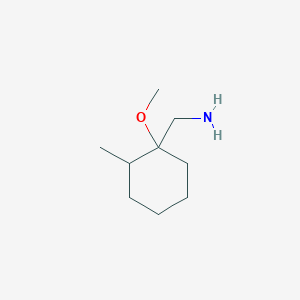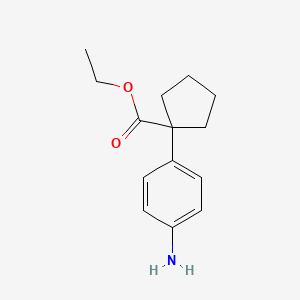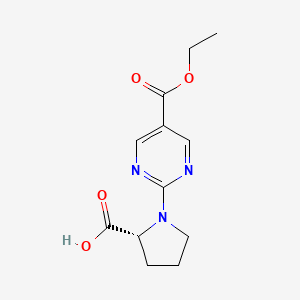
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound that features a pyrimidine ring substituted with an ethoxycarbonyl group at the 5-position and a D-proline moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline typically involves the condensation of a pyrimidine derivative with an ethoxycarbonyl group and a D-proline derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .
科学的研究の応用
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is unique due to its specific substitution pattern and the presence of the D-proline moiety, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
特性
分子式 |
C12H15N3O4 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1 |
InChIキー |
JTVMKRKIRDFMOJ-SECBINFHSA-N |
異性体SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
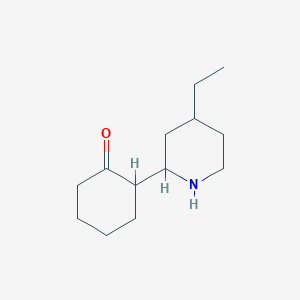


![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)

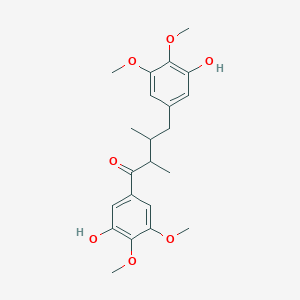

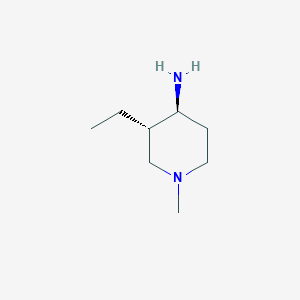

![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
